Aurasperone A is primarily isolated from the culture broths of Aspergillus niger and other related fungi. The production of this compound can be influenced by growth conditions and the metabolic state of the fungus, making it a subject of interest in both natural product chemistry and industrial microbiology .
The synthesis of aurasperone A involves complex biosynthetic pathways that utilize polyketide synthases. The proposed biosynthetic route begins with the condensation of acetate and malonate units, leading to the formation of linear naphtho-γ-pyrones, which can cyclize to form aurasperone A through dehydration reactions .
The production process typically involves submerged fermentation techniques where Aspergillus niger is cultured under controlled conditions. The metabolites are extracted from the culture broth using solvent extraction methods followed by purification through chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Aurasperone A has a complex molecular structure characterized by its bis-naphtho-γ-pyrone framework. Its chemical formula is C₁₄H₈O₄, and it features multiple hydroxyl groups that contribute to its reactivity and biological activity.
Aurasperone A undergoes several chemical reactions typical for polyphenolic compounds. It can participate in oxidation-reduction reactions, forming various derivatives that may exhibit altered biological activities. For instance, its ability to inhibit acyl-CoA:cholesterol acyltransferase suggests potential interactions with lipid metabolism pathways .
Studies have shown that aurasperone A can selectively inhibit certain enzymes involved in cholesterol metabolism, indicating its potential as a therapeutic agent for hyperlipidemia . The specifics of these interactions often require detailed kinetic studies to understand their mechanisms fully.
The mechanism of action for aurasperone A primarily involves its role as an enzyme inhibitor. By inhibiting acyl-CoA:cholesterol acyltransferase, it disrupts cholesterol esterification processes within cells, potentially leading to reduced cholesterol levels in tissues .
In vitro studies have demonstrated that aurasperone A can effectively lower cholesterol levels in cell cultures expressing specific isoforms of acyl-CoA:cholesterol acyltransferase. These findings suggest that further research could elucidate its pharmacokinetics and therapeutic potential .
Aurasperone A appears as a yellow crystalline solid with a melting point that varies depending on purity and crystallization conditions. It is soluble in organic solvents such as methanol and ethanol but less so in water.
The compound exhibits notable stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity with oxidizing agents suggests potential applications in medicinal chemistry .
Aurasperone A has been studied for its potential applications in pharmaceuticals due to its enzyme inhibitory properties. It shows promise as an anti-hyperlipidemic agent and may also possess antimicrobial properties against certain pathogens. Ongoing research aims to explore its efficacy in treating metabolic disorders and infections caused by drug-resistant microorganisms .
Fungi, particularly marine-derived species, represent prolific sources of structurally complex secondary metabolites with diverse pharmacological activities. Aspergillus niger, a ubiquitous filamentous fungus, is renowned for its biosynthetic capacity to produce unique chemical scaffolds under stress conditions. These metabolites function as defense mechanisms against predators and microbial competitors, showcasing evolutionary optimization for biological interactions [1]. Naphthopyrones and their dimers constitute a significant class of fungal metabolites characterized by a naphthopyran skeleton where a ring carbon bears a carboxylic acid group. These compounds exhibit broad bioactivity profiles, including antitumor, antimicrobial, and enzyme inhibitory properties (e.g., against xanthine oxidase, HIV-1 integrase, and Taq DNA polymerase) [1]. The presence of cryptic biosynthetic gene clusters in fungal genomes enables the production of novel and unpredicted metabolites, making them invaluable for biotechnological exploration. Aurasperone A (chemical formula: C~32~H~26~O~10~; molecular weight: 570.5 g/mol) exemplifies such innovation, featuring a dimeric naphtho-γ-pyrone structure formed through asymmetric C–C linkages between two monomeric units of 2-methyl-5-hydroxy-6,8-dimethoxy-4H-naphtho[2,3-b]pyran-4-one [3] [1]. Its structural complexity arises from oxidative coupling reactions catalyzed by cytochrome P450 enzymes during biosynthesis, utilizing malonyl-CoA and methylmalonyl-CoA as primary precursors [1].
Table 1: Structural Characteristics of Key Naphthopyrones from Aspergillus niger
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Class | Key Functional Groups |
---|---|---|---|---|
Aurasperone A | C~32~H~26~O~10~ | 570.5 | Dimeric naphtho-γ-pyrone | Methoxy, hydroxyl, ketone |
Rubrofusarin B | Not reported | Not reported | Monomeric naphthopyrone | Methoxy, hydroxyl |
Fonsecinone A | Not reported | Not reported | Dimeric naphthopyrone | Methoxy, hydroxyl |
Aspernigrin A | Not reported | Not reported | Alkaloid | Amino, hydroxyl |
The COVID-19 pandemic, caused by SARS-CoV-2, has underscored the critical need for broad-spectrum antiviral therapeutics. Despite effective vaccines, the persistent emergence of evasive variants with heightened virulence and transmissibility necessitates continuous development of direct-acting antiviral agents [1]. The limitations of existing therapeutics are starkly illustrated by remdesivir, which exhibits constrained clinical utility due to moderate selectivity indices (41.07) and cytotoxicity concerns (CC~50~ = 415.22 µM) [1] [2]. Viral enzymes—including the main protease (Mpro), papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), and helicase—conserve critical functions in viral replication and represent prime targets for intervention. Inhibitors disrupting these targets offer mechanistic advantages over host-directed therapies, minimizing pleiotropic side effects [1] [5]. The high mutational rate of RNA viruses like SARS-CoV-2 further amplifies the demand for drugs with high genetic barriers to resistance, positioning natural products with multi-target mechanisms as strategically valuable candidates. Within this landscape, Aurasperone A emerges as a compelling investigational agent, demonstrating targeted inhibition of essential viral enzymes alongside exceptional safety margins in vitro [1] [2].
Marine-derived fungi occupy extreme ecological niches, prompting the evolution of unique metabolic pathways for environmental adaptation. Aspergillus niger strain UNBCM-1, isolated from the Red Sea tunicate Phallusia nigra collected near Hurghada, Egypt, produces Aurasperone A as part of its chemical defense repertoire [1]. This ecological context is significant, as marine tunicates (ascidians) often host symbiotic fungi that generate bioactive metabolites absent in terrestrial strains. The compound was purified via chromatographic separation of the ethyl acetate extract from solid wheat medium fungal cultures, followed by structural characterization using ESI+ mass spectrometry, 1H NMR, 13C NMR, HSQC, and HMBC techniques [1]. Its dimeric architecture and specific linkage type (10,7’-connected linear naphthopyrone) correlate with enhanced bioactivity, as alternative connection patterns in related dimers (e.g., fonsecinone A, rubasperone B) yield inferior antiviral potency [1]. Research on Aurasperone A epitomizes the "marine biodiscovery pipeline," leveraging ecological niche-driven chemistry to address therapeutic gaps. Its recent identification as a SARS-CoV-2 inhibitor exemplifies how marine natural product frameworks continue to generate high-value pharmacophores for antiviral development [1] [2].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6